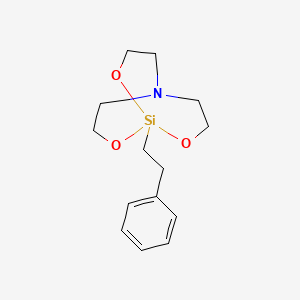
s-Triazine, 2,4-bis(2'-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide is a synthetic organic compound belonging to the s-triazine family This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms at alternating positions
準備方法
The synthesis of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The chloro substituent is introduced via nucleophilic substitution reactions, where chlorine atoms replace hydrogen atoms on the triazine ring.
Quaternization: The diethylmethylammonio groups are introduced through quaternization reactions, where tertiary amines react with alkyl halides.
Iodination: Finally, the compound is treated with iodine to form the diiodide salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the triazine ring or substituents.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chloro substituent.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of the triazine ring.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学的研究の応用
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
作用機序
The mechanism of action of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In plants, it inhibits photosynthesis by blocking electron transport in the chloroplasts.
類似化合物との比較
s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide can be compared with other s-triazine derivatives such as:
Atrazine: A widely used herbicide with similar triazine ring structure but different substituents.
Simazine: Another herbicide with a triazine ring and different alkylamino substituents.
Propazine: Similar to atrazine but with isopropylamino substituents.
The uniqueness of s-Triazine, 2,4-bis(2’-(diethylmethylammonio)ethylamino)-6-chloro-, diiodide lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives .
特性
CAS番号 |
63979-33-9 |
|---|---|
分子式 |
C17H36ClI2N7 |
分子量 |
627.8 g/mol |
IUPAC名 |
2-[[4-chloro-6-[2-[diethyl(methyl)azaniumyl]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C17H36ClN7.2HI/c1-7-24(5,8-2)13-11-19-16-21-15(18)22-17(23-16)20-12-14-25(6,9-3)10-4;;/h7-14H2,1-6H3,(H2,19,20,21,22,23);2*1H/q+2;;/p-2 |
InChIキー |
PRUYOUOTFYXKJE-UHFFFAOYSA-L |
正規SMILES |
CC[N+](C)(CC)CCNC1=NC(=NC(=N1)Cl)NCC[N+](C)(CC)CC.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)


![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)


